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Compound of Interest

Compound Name:
(1-Methylpyrrolidin-3-

yl)methanamine

Cat. No.: B088376 Get Quote

This guide provides a comparative analysis of the spectroscopic data for the validation of the

chemical structure of (1-Methylpyrrolidin-3-yl)methanamine. Aimed at researchers,

scientists, and professionals in drug development, this document summarizes expected and

experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). The data is compared with that of structurally

related amines to aid in the unambiguous identification and characterization of this compound.

Structural Overview
(1-Methylpyrrolidin-3-yl)methanamine is a heterocyclic amine containing a pyrrolidine ring

substituted with a methyl group on the nitrogen atom and an aminomethyl group at the 3-

position. Its chemical formula is C₆H₁₄N₂ and it has a molecular weight of approximately 114.19

g/mol .[1] The structure incorporates a tertiary amine within the pyrrolidine ring and a primary

amine in the side chain, features that give rise to characteristic spectroscopic signatures.

Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for (1-
Methylpyrrolidin-3-yl)methanamine and its structural analogs. Due to the limited availability

of published experimental spectra for the target compound, data from closely related molecules

are presented for comparative purposes.

Table 1: ¹H NMR Spectral Data (Expected/Inferred vs. Analogs)
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Compound Proton Assignment
Expected/Observed
Chemical Shift (δ, ppm)

(1-Methylpyrrolidin-3-

yl)methanamine)
N-CH₃ ~2.2-2.4

Pyrrolidine ring protons (CH,

CH₂)
~1.5-3.0 (complex multiplets)

CH₂-NH₂ ~2.5-2.8

NH₂
Broad singlet, ~1.5-3.0

(variable)

1-Methylpyrrolidine N-CH₃ 2.35

Pyrrolidine ring protons (α-

CH₂)
2.47

Pyrrolidine ring protons (β-

CH₂)
1.78

3-Amino-1-methylpyrrolidine N-CH₃ ~2.3

Pyrrolidine ring protons
Overlapping multiplets ~1.5-

3.0

CH-NH₂ ~3.0-3.3

NH₂ Broad singlet

Table 2: ¹³C NMR Spectral Data (Expected/Inferred vs. Analogs)
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Compound Carbon Assignment
Expected/Observed
Chemical Shift (δ, ppm)

(1-Methylpyrrolidin-3-

yl)methanamine)
N-CH₃ ~42

Pyrrolidine C2, C5 ~55-60

Pyrrolidine C4 ~25-30

Pyrrolidine C3 ~35-40

CH₂-NH₂ ~45-50

1-Methylpyrrolidine N-CH₃ 42.1

Pyrrolidine C2, C5 56.9

Pyrrolidine C3, C4 24.3

N-Methyl-2-pyrrolidone N-CH₃ 29.1

C5 (adjacent to N) 49.5

C3 31.0

C4 20.6

C=O 175.0

Table 3: IR Spectroscopy Data (Expected Absorptions)
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Notes

Primary Amine (R-

NH₂)

N-H stretch

(symmetric &

asymmetric)

3300-3500 (two

bands)

Characteristic for

primary amines.

N-H bend (scissoring) 1590-1650

Tertiary Amine (R₃N) C-N stretch 1000-1250

Alkane C-H stretch 2850-2960

CH₂ bend ~1465

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

Ion m/z (Predicted) Description

[M]⁺ 114.12 Molecular Ion

[M+H]⁺ 115.12 Protonated Molecular Ion

[M-CH₃]⁺ 99.11 Loss of a methyl group

[M-NH₂CH₂]⁺ 84.08 Loss of the aminomethyl group

Experimental Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of the structure of (1-
Methylpyrrolidin-3-yl)methanamine using spectroscopic techniques.
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Sample Preparation

Data Acquisition

Data Analysis

Structure Validation

Pure (1-Methylpyrrolidin-3-yl)methanamine

Dissolve in Deuterated Solvent (e.g., CDCl3) Prepare as Neat Liquid or Thin Film Dilute in Volatile Solvent

¹H and ¹³C NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry (e.g., GC-MS)

Analyze Chemical Shifts, Multiplicities, and Integrations Identify Characteristic Functional Group Absorptions Determine Molecular Weight and Fragmentation Pattern

Compare with Expected Data and Analogs

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of (1-Methylpyrrolidin-3-yl)methanamine.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium oxide) in a clean,
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dry 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is typically operated at a magnetic field strength

corresponding to a proton resonance frequency of 300-600 MHz.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a

sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR,

proton decoupling is typically used to simplify the spectrum to single lines for each unique

carbon atom.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to an

internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As a liquid, the sample can be analyzed directly as a thin film between

two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR)

accessory.

Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-infrared range

(typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the clean

ATR crystal) is recorded.

Data Acquisition: The sample is placed in the beam path, and the infrared spectrum is

recorded by co-adding multiple scans to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent

(e.g., methanol or dichloromethane).

Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a

non-polar or mid-polar phase) is interfaced with a mass spectrometer. The GC oven
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temperature is programmed to ramp from a low initial temperature to a final temperature that

ensures the elution of the analyte.

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated

based on its boiling point and interaction with the column's stationary phase. The eluting

compound enters the mass spectrometer, where it is ionized (typically by electron impact),

and the mass-to-charge ratios of the resulting ions are measured.

Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the

analyte. The mass spectrum corresponding to the analyte's peak is analyzed to determine

the molecular weight and fragmentation pattern, which can be compared to spectral libraries

and predicted fragmentation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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